molecular formula C12H18N2OS B14336153 1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- CAS No. 100316-89-0

1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)-

Cat. No.: B14336153
CAS No.: 100316-89-0
M. Wt: 238.35 g/mol
InChI Key: UJFUMSCHEBXVMI-UHFFFAOYSA-N
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Description

1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- is a chemical compound that belongs to the class of organic compounds known as ketones. These compounds are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This particular compound features a piperazine ring substituted with a methyl group and a thienyl group, which is a sulfur-containing aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methyl Group: The piperazine ring is then methylated using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.

    Attachment of the Thienyl Group: The thienyl group is introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Ketone: Finally, the ketone group is introduced through oxidation of the corresponding alcohol using oxidizing agents like chromium trioxide or potassium permanganate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Medicine: Potentially explored for its pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- would depend on its specific interactions with molecular targets. Typically, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The thienyl group might contribute to binding affinity and specificity through aromatic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 3-(4-methyl-1-piperazinyl)-1-phenyl-: Similar structure but with a phenyl group instead of a thienyl group.

    1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-furyl)-: Similar structure but with a furyl group instead of a thienyl group.

Uniqueness

1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to phenyl or furyl analogs. This uniqueness might translate to different biological activities or chemical reactivities.

Properties

CAS No.

100316-89-0

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C12H18N2OS/c1-13-6-8-14(9-7-13)5-4-11(15)12-3-2-10-16-12/h2-3,10H,4-9H2,1H3

InChI Key

UJFUMSCHEBXVMI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC(=O)C2=CC=CS2

Origin of Product

United States

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